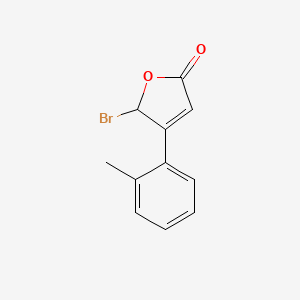![molecular formula C9H15IO5 B14254756 Acetic acid;2-[2-(3-iodoprop-2-ynoxy)ethoxy]ethanol CAS No. 329329-67-1](/img/structure/B14254756.png)
Acetic acid;2-[2-(3-iodoprop-2-ynoxy)ethoxy]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;2-[2-(3-iodoprop-2-ynoxy)ethoxy]ethanol is a chemical compound with the molecular formula C₇H₁₃IO₄. This compound is characterized by the presence of an acetic acid group and an iodoprop-2-ynoxy group, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-[2-(3-iodoprop-2-ynoxy)ethoxy]ethanol typically involves the reaction of acetic acid with 2-[2-(3-iodoprop-2-ynoxy)ethoxy]ethanol under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. Quality control measures are implemented to monitor the purity and consistency of the product .
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid;2-[2-(3-iodoprop-2-ynoxy)ethoxy]ethanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The iodoprop-2-ynoxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols .
Wissenschaftliche Forschungsanwendungen
Acetic acid;2-[2-(3-iodoprop-2-ynoxy)ethoxy]ethanol has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in biochemical assays and as a probe for studying biological pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of acetic acid;2-[2-(3-iodoprop-2-ynoxy)ethoxy]ethanol involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modulation of biochemical pathways and the alteration of cellular functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetic acid;2-(3-iodoprop-2-ynoxy)ethanol: A similar compound with slight structural differences.
Acetic acid;2-[2-(3-bromoprop-2-ynoxy)ethoxy]ethanol: Another analog with a bromine atom instead of iodine.
Uniqueness
Acetic acid;2-[2-(3-iodoprop-2-ynoxy)ethoxy]ethanol is unique due to its specific iodoprop-2-ynoxy group, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable in specialized applications where specific reactivity is required .
Eigenschaften
CAS-Nummer |
329329-67-1 |
|---|---|
Molekularformel |
C9H15IO5 |
Molekulargewicht |
330.12 g/mol |
IUPAC-Name |
acetic acid;2-[2-(3-iodoprop-2-ynoxy)ethoxy]ethanol |
InChI |
InChI=1S/C7H11IO3.C2H4O2/c8-2-1-4-10-6-7-11-5-3-9;1-2(3)4/h9H,3-7H2;1H3,(H,3,4) |
InChI-Schlüssel |
ZRNYBJORZRHUOH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.C(COCCOCC#CI)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


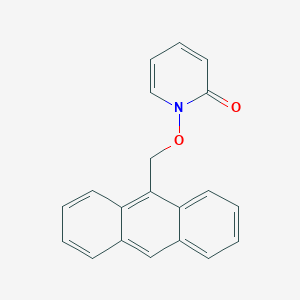
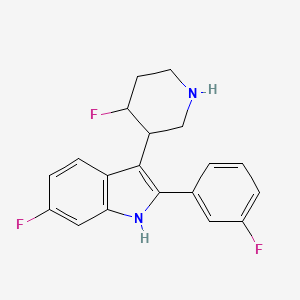
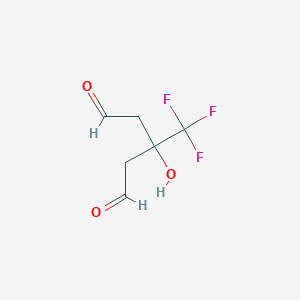
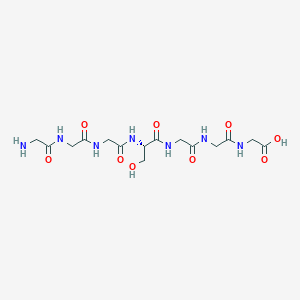
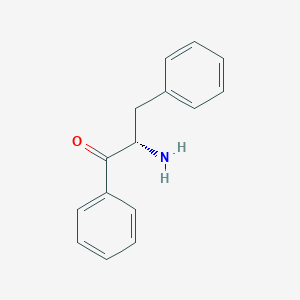
![4-Amino-N-[4-(2-formylhydrazinyl)phenyl]benzene-1-sulfonamide](/img/structure/B14254697.png)
![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-L-asparagine](/img/structure/B14254699.png)
![1-(4-methoxyphenyl)-N-[4-[(4-methoxyphenyl)methylideneamino]butyl]methanimine](/img/structure/B14254704.png)
![N,N-Dimethyl-2-{(E)-[(2,3,6-trichlorophenyl)methylidene]amino}ethan-1-amine](/img/structure/B14254710.png)
![3-({[4,4-Dimethyl-3-(trimethoxysilyl)pentyl]oxy}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B14254713.png)
![[4-(4-Bromophenoxy)phenyl]phosphonic dichloride](/img/structure/B14254723.png)
![(1S,4S)-2-(5-bromopyridin-3-yl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B14254724.png)
